molecular formula C18H17ClN2OS B2910603 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851803-87-7

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No.: B2910603
CAS No.: 851803-87-7
M. Wt: 344.86
InChI Key: UWBDNZQQBFXAET-UHFFFAOYSA-N
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Description

The compound "(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone" features a 4,5-dihydroimidazole core substituted at position 2 with a 2-chlorobenzylthio group and at position 1 with an m-tolylmethanone moiety. The 2-chlorobenzylthio substituent contributes electron-withdrawing and steric effects, while the m-tolyl group (3-methylphenyl) provides hydrophobic bulk.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-5-4-7-14(11-13)17(22)21-10-9-20-18(21)23-12-15-6-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBDNZQQBFXAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone , identified by CAS number 673434-79-2, is a derivative of imidazole and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxicity, antimicrobial properties, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN3OSC_{15}H_{16}ClN_3OS, with a molecular weight of approximately 305.82 g/mol. The structure features a thioether linkage and an imidazole ring, which are critical for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound .

  • Cytotoxicity : The compound has been tested against various human cancer cell lines. For example, it exhibited significant cytotoxic effects with IC50 values ranging from 2.38 to 8.13 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
  • Mechanism of Action : The observed cytotoxicity may be attributed to the induction of apoptosis in cancer cells. In one study, treatment with this compound led to an increase in early apoptotic cells, suggesting that it activates apoptotic pathways in a concentration-dependent manner .
Cell LineIC50 (μM)Mechanism
SISO2.38Apoptosis induction
RT-1123.77Apoptosis induction

2. Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • In vitro Studies : It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

Case Study 1: Anticancer Efficacy

In a study conducted by Jain et al., several imidazole derivatives were synthesized and evaluated for their anticancer properties. The compound demonstrated notable efficacy against multiple cancer types, particularly showing enhanced selectivity towards cervical cancer cells compared to normal cells .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial potential of the compound against common pathogens. Results indicated that it effectively inhibited bacterial growth at relatively low concentrations, supporting its development as a potential therapeutic agent for infections caused by resistant strains .

Comparison with Similar Compounds

Core Structural Analog: 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM)

The imidazoline core of the target compound is shared with QFM (), which lacks the m-tolylmethanone group. Key differences include:

  • Molecular Weight : QFM (C₁₀H₁₁ClN₂S, MW = 226.72 g/mol) vs. the target compound (C₁₈H₁₆ClN₂OS, MW = 352.85 g/mol).
  • Bioactivity : QFM’s simpler structure may limit receptor binding specificity compared to the target compound’s extended aromatic system .

Substituted Imidazolones: Bromofuryl and Fluorobenzyl Derivatives

describes "(5-bromo-2-furyl)[2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl]methanone," which shares the imidazoline-methanone scaffold but differs in substituents:

  • Aryl Group : The target compound uses m-tolyl, while the analog employs 5-bromo-2-furyl, introducing electronegative bromine and a heterocyclic furan.
  • Thioether Substituent : The analog features a 3-fluorobenzylthio group vs. 2-chlorobenzylthio in the target compound. Fluorine’s smaller size and higher electronegativity may alter electronic effects compared to chlorine .

Tetra-Substituted Imidazoles

lists 1,2,4,5-tetrasubstituted imidazoles, such as "2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole." Key contrasts include:

  • Saturation : The target compound’s partially saturated imidazoline ring may reduce π-stacking interactions compared to aromatic imidazoles.

EGFR-Targeting Imidazole Derivatives

highlights imidazole- and quinazoline-based compounds (e.g., compounds 8a and 8b) with nanomolar IC₅₀ values against EGFR. For example, compound 8b (IC₅₀ = 14.8 nM) uses hydrogen bonding via a carboxamide group, whereas the target compound’s thioether and m-tolyl groups may favor hydrophobic binding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activity
Target Compound C₁₈H₁₆ClN₂OS 352.85 2-(2-chlorobenzylthio), m-tolylmethanone Hypothesized kinase inhibition
QFM () C₁₀H₁₁ClN₂S 226.72 2-(2-chlorobenzylthio) Base structure for derivatization
(5-Bromo-2-furyl)[2-(3-fluorobenzylthio)imidazoline]methanone () C₁₆H₁₃BrFN₂O₂S 403.25 5-bromo-2-furyl, 3-fluorobenzylthio Potential halogen-dependent bioactivity
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole () C₂₇H₂₀ClN₂ 407.91 4-chlorophenyl, triphenyl Aromatic π-stacking capabilities
Compound 8b () C₂₀H₂₀FN₅O₂ 381.40 Fluoro-phenyl, methylcarboxamide EGFR IC₅₀ = 14.8 nM

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